REACTION_CXSMILES
|
C[S-].[Na+].C[S:5][C:6]1[CH:18]=[CH:17][CH:16]=[CH:15][C:7]=1[NH:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.Cl>CN(C)P(N(C)C)(N(C)C)=O>[C:9]1([NH:8][C:7]2[CH:15]=[CH:16][CH:17]=[CH:18][C:6]=2[SH:5])[CH:10]=[CH:11][CH:12]=[CH:13][CH:14]=1 |f:0.1|
|
Name
|
|
Quantity
|
5.18 g
|
Type
|
reactant
|
Smiles
|
C[S-].[Na+]
|
Name
|
2-(methylthio)-N-phenylaniline
|
Quantity
|
13.25 g
|
Type
|
reactant
|
Smiles
|
CSC1=C(NC2=CC=CC=C2)C=CC=C1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CN(P(=O)(N(C)C)N(C)C)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
140 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled to room temperature
|
Type
|
EXTRACTION
|
Details
|
The reaction mixture was extracted with 3×100 mL ethyl acetate
|
Type
|
WASH
|
Details
|
the organic portion was washed with 3×50 mL brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)NC1=C(C=CC=C1)S
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |